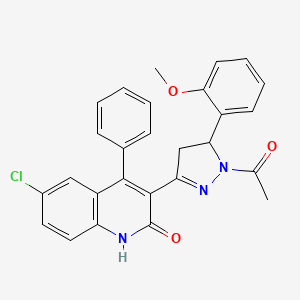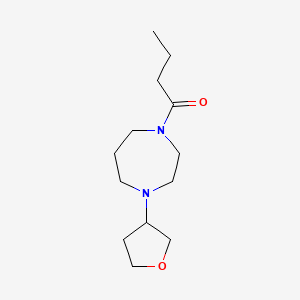
1-(4-(Tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)butan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-(Tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)butan-1-one is a chemical compound that belongs to the class of synthetic cannabinoids. It is also known as THF-DBT and is a designer drug that is used for research purposes. The compound has gained significant interest in the scientific community due to its potential therapeutic applications.
作用机制
Target of Action
Related compounds have been associated with the modulation of neurotransmitter systems .
Mode of Action
It is suggested that similar compounds may interact with neurotransmitter systems, potentially influencing the release or reuptake of monoamine neurotransmitters such as noradrenaline, dopamine, and serotonin .
Biochemical Pathways
It is suggested that related compounds may influence the noradrenergic, dopaminergic, and serotonergic systems, which are critical pathways in the regulation of mood and behavior .
Result of Action
Related compounds have been associated with alleviating symptoms and enhancing the quality of life for individuals with moderate to severe depression .
实验室实验的优点和局限性
The advantages of using 1-(4-(Tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)butan-1-one in lab experiments are its potential therapeutic applications in the treatment of various neurological disorders. The compound is also relatively easy to synthesize and purify, making it a suitable candidate for research purposes. The limitations of using the compound in lab experiments are its potential toxicity and lack of clinical data.
未来方向
The future directions for research on 1-(4-(Tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)butan-1-one are focused on its potential therapeutic applications in the treatment of various neurological disorders. The research is also aimed at understanding the mechanism of action of the compound and its effect on the endocannabinoid system. The development of new analogs of the compound with improved therapeutic properties is also an area of interest for future research. Additionally, the safety and toxicity of the compound need to be thoroughly investigated before it can be used in clinical settings.
Conclusion:
In conclusion, 1-(4-(Tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)butan-1-one is a chemical compound that belongs to the class of synthetic cannabinoids. The compound has gained significant interest in the scientific community due to its potential therapeutic applications in the treatment of various neurological disorders. The synthesis method of the compound involves the reaction between 4-(tetrahydrofuran-3-yl)-1,4-diazepane and 1-bromo-3-butanone in the presence of a base. The mechanism of action of the compound is not yet fully understood, but it is believed to act as a potent agonist at the CB1 and CB2 receptors of the endocannabinoid system. The future directions for research on the compound are focused on its potential therapeutic applications, understanding its mechanism of action, and developing new analogs with improved therapeutic properties.
合成方法
The synthesis method of 1-(4-(Tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)butan-1-one involves the reaction between 4-(tetrahydrofuran-3-yl)-1,4-diazepane and 1-bromo-3-butanone in the presence of a base. The reaction takes place under reflux conditions, and the product is obtained through the purification process. The purity of the compound is determined through various analytical techniques such as NMR spectroscopy, mass spectrometry, and HPLC.
科学研究应用
1-(4-(Tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)butan-1-one is primarily used for research purposes in the field of neuroscience. The compound has shown potential therapeutic applications in the treatment of various neurological disorders such as anxiety, depression, and schizophrenia. The research on the compound is focused on its effect on the endocannabinoid system, which plays a crucial role in the regulation of various physiological processes such as pain, mood, and appetite.
属性
IUPAC Name |
1-[4-(oxolan-3-yl)-1,4-diazepan-1-yl]butan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O2/c1-2-4-13(16)15-7-3-6-14(8-9-15)12-5-10-17-11-12/h12H,2-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKCQYLPEZCDANZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N1CCCN(CC1)C2CCOC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

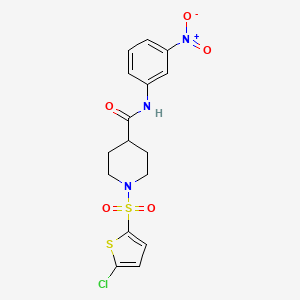
![(E)-1-benzyl-3-(((2,4-dimethylphenyl)amino)methylene)-1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2908887.png)
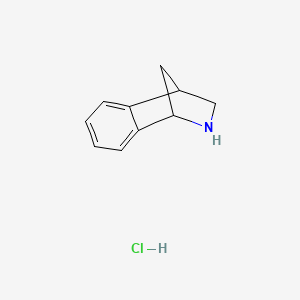
![1-(4-Methoxyphenyl)-2-((4-nitrophenyl)sulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2908890.png)
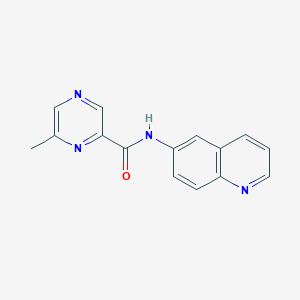
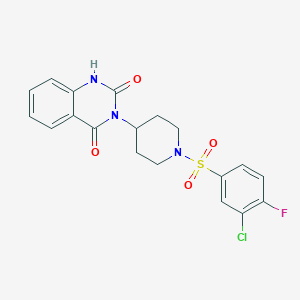
![N-[3-(1,3-benzodioxol-5-yl)-4-oxochromen-2-yl]-4-fluorobenzamide](/img/structure/B2908895.png)
![(E)-3-[4-(3-chlorophenyl)piperazin-1-yl]-2-cyano-N-(furan-2-ylmethyl)prop-2-enamide](/img/structure/B2908897.png)


![1-benzyl-2-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole](/img/structure/B2908900.png)
![(2-bromo-5-methoxyphenyl)(6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)methanone](/img/structure/B2908905.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(6-methyl-3-(4-methylbenzoyl)-4-oxoquinolin-1(4H)-yl)acetamide](/img/structure/B2908907.png)
